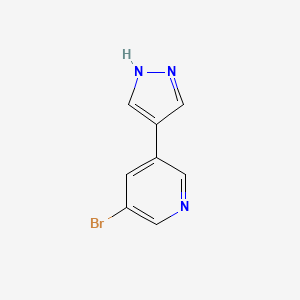

3-bromo-5-(1H-pyrazol-4-yl)-pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of biologically active compounds and functional materials. Their prevalence stems from the unique chemical properties imparted by the nitrogen atom, including its ability to form hydrogen bonds, act as a basic center, and coordinate with metal ions. In medicinal chemistry, these rings are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity and specificity. nih.govnih.gov Pyrazole (B372694) and pyridine (B92270) derivatives are cornerstones in drug discovery, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. globalresearchonline.netnih.govmdpi.compharmatutor.orgresearchgate.net Several top-selling drugs, particularly kinase inhibitors used in oncology, incorporate these ring systems. nih.govnih.gov

In materials science, nitrogen heterocycles are integral to the design of functional organic materials. Their electronic properties, stability, and ability to act as ligands for metal ions make them ideal components for organic light-emitting diodes (OLEDs), sensors, and catalysts. mdpi.comresearchgate.net Pyrazolyl-pyridine derivatives, for instance, are used to create metal complexes that exhibit specific photophysical properties or catalyze important chemical transformations, such as the dehydrogenation of formic acid for hydrogen storage systems. researchgate.netrsc.org

Structural Features and Reactivity of Pyridine Derivatives

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene (B151609), but with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.orgbyjus.com This substitution has profound effects on the molecule's properties.

Structural Features:

Aromaticity: Pyridine is aromatic, with six delocalized π-electrons in a planar ring, which confers significant thermodynamic stability. numberanalytics.comslideshare.net

Electron-Deficient Nature: The nitrogen atom is more electronegative than carbon, leading to a polarized ring system where the nitrogen has a partial negative charge and the ring carbons (particularly at positions 2, 4, and 6) have a partial positive charge. This makes the pyridine ring electron-deficient compared to benzene. wikipedia.orgvedantu.com

Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is not part of the aromatic system. This lone pair makes pyridine a weak base (pKa of the conjugate acid is approximately 5.25). numberanalytics.comvedantu.com

Reactivity:

Electrophilic Aromatic Substitution: Due to its electron-deficient nature, pyridine is less reactive towards electrophilic substitution than benzene. Reactions require harsh conditions, and substitution typically occurs at the C-3 position, which is the least deactivated position. wikipedia.orgnumberanalytics.comslideshare.net

Nucleophilic Aromatic Substitution: The electron-deficient character of the ring makes pyridine susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. This reactivity is enhanced by the presence of a good leaving group. wikipedia.orgvedantu.com

Reactions at Nitrogen: The basic lone pair on the nitrogen readily reacts with Lewis acids and electrophiles, leading to N-alkylation, N-acylation, and the formation of pyridine N-oxides. wikipedia.org

Table 1: Physicochemical Properties of Pyridine

| Property | Value |

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.10 g/mol |

| Appearance | Colorless liquid |

| Odor | Unpleasant, fish-like |

| Boiling Point | 115 °C |

| Melting Point | -41.6 °C |

| Basicity (pKa of conjugate acid) | 5.25 |

This table contains data sourced from multiple references. byjus.comnumberanalytics.comvedantu.com

Structural Features and Reactivity of Pyrazole Derivatives

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.comnumberanalytics.com This structure leads to a unique combination of chemical characteristics.

Structural Features:

Aromaticity: Pyrazole is an aromatic compound with a 6π-electron system. chemicalbook.com

Tautomerism: Unsubstituted pyrazoles can exist in two tautomeric forms, as the proton on the nitrogen can reside on either nitrogen atom. This phenomenon can influence their reactivity and biological interactions. globalresearchonline.netnih.gov

Amphoteric Character: The pyrazole ring possesses both a basic, pyridine-like nitrogen (sp² hybridized) and an acidic, pyrrole-like nitrogen (part of the NH group). nih.govnih.gov This allows it to act as both a weak base and a weak acid.

Reactivity:

Electrophilic Aromatic Substitution: The pyrazole ring is generally reactive towards electrophiles. Substitution preferentially occurs at the C-4 position, which has the highest electron density. globalresearchonline.netchemicalbook.com

Acidity and Basicity: The pyridine-like nitrogen can be protonated by strong acids, while the NH proton can be removed by a base. chemicalbook.comnih.gov Deprotonation creates a pyrazolate anion that is highly reactive towards electrophiles at the N-1 position.

Resistance to Oxidation: The pyrazole ring is generally resistant to oxidation. chemicalbook.com

Table 2: Physicochemical Properties of Pyrazole

| Property | Value |

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Appearance | Colorless solid |

| Odor | Pyridine-like |

| Boiling Point | 188 °C |

| Melting Point | 70 °C |

| Basicity (pKb) | 11.5 |

This table contains data sourced from multiple references. globalresearchonline.netchemicalbook.com

Rationale for Investigating Hybrid 3-bromo-5-(1H-pyrazol-4-yl)-pyridine Architectures

The design of hybrid molecules that combine two or more pharmacologically important scaffolds is a powerful strategy in modern drug discovery. acs.org The rationale for investigating the this compound architecture is multifaceted:

Privileged Scaffold Combination: Both pyridine and pyrazole are considered privileged structures in medicinal chemistry. nih.gov Their combination into a single molecule creates a novel scaffold that can present hydrogen bond donors (pyrazole NH) and acceptors (pyridine N, pyrazole N) in a specific three-dimensional arrangement, potentially leading to high-affinity interactions with biological targets like protein kinases. nih.govsemanticscholar.org

Synthetic Handle for Diversification: The bromine atom at the 3-position of the pyridine ring is a key feature. It serves as a versatile synthetic "handle" for introducing a wide range of chemical groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the systematic modification of the molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties. The synthesis of derivatives via such reactions is a common theme in the development of related compounds. acs.org

Bioisosteric Replacement and Scaffolding: The pyrazolyl-pyridine core can act as a bioisostere for other important bicyclic systems, such as purines or indazoles, which are common in kinase inhibitors. nih.gov This allows chemists to explore new chemical space while retaining the key interactions necessary for biological function.

Overview of Research Directions for the Compound Class

Based on the extensive research into related pyrazolyl-pyridine derivatives, several key research directions for the this compound class are evident:

Development of Kinase Inhibitors: The most prominent research area for pyrazolyl-pyridines is the discovery of protein kinase inhibitors for cancer therapy. nih.govsemanticscholar.org Derivatives of this scaffold have been investigated as inhibitors of various kinases, including CDK2, and are present in several approved anticancer drugs. nih.govsemanticscholar.org Future work would likely involve synthesizing a library of derivatives from the bromo-precursor and screening them against a panel of cancer-relevant kinases.

Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds have a long history as anti-inflammatory drugs (e.g., celecoxib). researchgate.net Research into new pyrazolyl-pyridine derivatives as inhibitors of inflammatory pathways, such as those involving COX-2 or specific kinases like p38 MAPK, is a promising avenue. nih.govmdpi.com

Antimicrobial and Antiviral Agents: Nitrogen heterocycles are a rich source of anti-infective agents. Studies have shown that pyrazolyl-pyridine derivatives possess antibacterial, antifungal, and antiviral (including anti-HBV) activities. mdpi.comrsc.orgbiointerfaceresearch.com

Materials Science Applications: The ability of the pyrazolyl-pyridine scaffold to act as a bidentate ligand for various metals makes it a target for applications in materials science. researchgate.net Research could focus on creating novel metal complexes for use as phosphorescent emitters in OLEDs or as homogeneous catalysts for industrial chemical processes. mdpi.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-1-6(2-10-5-8)7-3-11-12-4-7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHCVCLYFKGCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 1h Pyrazol 4 Yl Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and other active nuclei environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 3-bromo-5-(1H-pyrazol-4-yl)-pyridine is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts and coupling constants are influenced by the electronic effects of the bromine atom and the nitrogen atoms within the heterocyclic systems.

Based on analyses of analogous structures, the protons on the pyridine ring are expected to appear in the downfield region, typically between δ 8.5 and 8.7 ppm, likely as doublets due to coupling with adjacent protons. The pyrazole ring protons would also show characteristic shifts. For instance, in related pyrazolo[3,4-b]pyridine systems, pyridine ring protons have been observed as singlets at δ 8.21 and 8.65 ppm in a DMSO solvent, with the NH proton of the pyrazole ring appearing at a significantly downfield shift of around 14.32 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2/H-6 | ~8.5 - 8.7 | Doublet |

| Pyridine H-4 | Varies | Singlet/Triplet |

| Pyrazole H-3/H-5 | Varies | Singlet |

| Pyrazole NH | >10 | Broad Singlet |

| Note: Actual chemical shifts can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms in this compound will resonate at chemical shifts determined by their hybridization and proximity to electronegative atoms like nitrogen and bromine. The carbon atom bonded to the bromine (C-3 of the pyridine ring) is expected to have a chemical shift influenced by the halogen's deshielding effect. The carbons of the pyridine and pyrazole rings will appear in the aromatic region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are crucial for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and N-H stretching and bending vibrations of the pyridine and pyrazole rings. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum. Analysis of related pyrazolo[3,4-b]pyridine derivatives has shown characteristic peaks that aid in structural confirmation.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (pyrazole) | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=N, C=C (aromatic) | 1600-1450 | Ring Stretching |

| C-Br | 700-500 | Stretching |

| Note: These are general ranges and can be influenced by the overall molecular structure and intermolecular interactions. |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₈H₆BrN₃, the expected monoisotopic mass is approximately 222.97 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section values can also be calculated for different adducts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For a related isomer, 3-bromo-5-(1H-pyrazol-1-yl)pyridine, the predicted monoisotopic mass is 222.9745 Da. uni.lu The calculated mass is determined by summing the exact atomic masses of the most abundant isotopes of each element in the molecular formula (C₈H₆BrN₃). researchgate.net

In a typical HRMS analysis of this compound, the experimentally determined mass would be compared to the calculated mass. A close correlation between the found and calculated masses, typically within a few parts per million (ppm), confirms the molecular formula. The distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the spectrum, providing further structural confirmation.

Table 1: Predicted HRMS Data for the Isomer 3-bromo-5-(1H-pyrazol-1-yl)pyridine

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

Data sourced from predicted values for a constitutional isomer. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the analyte is typically protonated or forms adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net

For derivatives of the related 5-bromo-1H-pyrazolo[3,4-b]pyridine system, ESI-MS has been successfully used to confirm the structures of newly synthesized compounds. growingscience.com The analysis of this compound using ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The predicted m/z for the [M+H]⁺ ion of the constitutional isomer 3-bromo-5-(1H-pyrazol-1-yl)pyridine is 223.98178. uni.lu The detection of this ion would confirm the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unibo.it It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound and confirming their identity.

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to library data for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identity and purity of the analyte. For complex mixtures, derivatization techniques can be employed to improve the chromatographic behavior of polar compounds. unibo.it

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules, which are influenced by their chromophoric systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For heterocyclic aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption bands. The conjugated system formed by the pyridine and pyrazole rings would give rise to intense π → π* transitions at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, would appear as weaker bands at longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity.

Table 2: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

| Transition Type | Wavelength Region | Description |

| π → π | 200-400 nm | High-intensity absorption due to electron promotion from a π bonding to a π anti-bonding orbital. |

| n → π* | >300 nm | Lower-intensity absorption involving non-bonding electrons on heteroatoms. |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazole and pyrazoline derivatives are known to exhibit strong fluorescence due to the conjugated π-system. researchgate.net The photophysical properties, including the fluorescence quantum yield and lifetime, are important for applications in materials science, such as in organic light-emitting devices (OLEDs). researchgate.net

The fluorescence properties of this compound would depend on the efficiency of radiative decay from its first excited singlet state. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing to the triplet state, which may quench fluorescence but could make the compound phosphorescent at low temperatures. A typical fluorescence experiment would involve exciting the molecule at its absorption maximum and measuring the emission spectrum at longer wavelengths (the Stokes shift).

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, analysis of a closely related iron(II) complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand provides insight into the expected structural features. nih.gov In such a structure, the pyridine and pyrazole rings would be expected to be nearly planar. The analysis would reveal the precise C-Br, C-N, and C-C bond lengths and the angles between the rings. Furthermore, it would elucidate the crystal packing, showing how the molecules interact with each other through forces like hydrogen bonding (e.g., N-H···N interactions involving the pyrazole) and π-π stacking.

Table 3: Expected Bond Parameters from Single-Crystal X-ray Diffraction

| Parameter | Description | Expected Value/Feature |

| C-Br Bond Length | Distance between carbon and bromine atoms. | ~1.90 Å |

| Pyridine Ring | Geometry of the pyridine ring. | Planar |

| Pyrazole Ring | Geometry of the pyrazole ring. | Planar |

| Intermolecular Interactions | Non-covalent forces holding the crystal lattice. | Hydrogen bonding, π-π stacking |

Theoretical and Computational Investigations of 3 Bromo 5 1h Pyrazol 4 Yl Pyridine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of heterocyclic compounds. nih.gov Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to accurately model pyrazole (B372694) derivatives, providing reliable data on molecular geometries, electronic properties, and tautomeric stabilities. nih.govresearchgate.net

The electronic character of 3-bromo-5-(1H-pyrazol-4-yl)-pyridine is defined by its constituent parts. The pyridine (B92270) ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing bromine atom at the C3-position. nih.gov This electronic pull influences the attached pyrazole ring, affecting its charge distribution and the properties of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For related NNN pincer-type ligands, substitutions on the pyridine ring have been shown to modulate the HOMO-LUMO gap significantly. nih.gov In this compound, the HOMO is expected to be predominantly localized on the more electron-rich pyrazole ring, while the LUMO is anticipated to be centered on the electron-accepting bromopyridine segment. The electron-withdrawing nature of the peripheral pyridine rings in bis-terpyridine derivatives is known to deepen the ionization potential. rsc.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Values)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Represents the energy of the highest occupied molecular orbital; indicative of the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 | Represents the energy of the lowest unoccupied molecular orbital; indicative of the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 | The energy difference between the HOMO and LUMO; correlates with chemical reactivity and the energy of electronic transitions. |

Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic systems, and serve to demonstrate the expected electronic structure.

Conformational Analysis and Rotational Barriers

The single bond connecting the pyridine and pyrazole rings allows for rotation, leading to different spatial arrangements or conformations. The planarity or non-planarity of such biaryl systems is determined by a balance of steric and electronic effects. nih.gov Computational studies on related biaryls like 2-phenylpyridine (B120327) have been used to determine the torsional barriers. nih.gov

The primary conformational variable is the dihedral angle (θ) between the planes of the two rings. The rotational barrier is the energy required to move from a stable (low-energy) conformation to an unstable (high-energy) transition state. For this compound, the main steric interactions would occur between the hydrogen atoms on the carbon atoms adjacent to the inter-ring bond (C4 of pyridine and C3/C5 of pyrazole). The bromine atom at the C3 position of the pyridine ring is meta to the pyrazole substituent and is not expected to create significant steric hindrance to rotation.

DFT calculations can map the potential energy surface as a function of the dihedral angle. nih.govresearchgate.net It is anticipated that the molecule will have two energy minima corresponding to non-planar (twisted) conformations, which minimize steric repulsion. The planar conformations would represent the transition states for rotation. For biaryl systems involving five- and six-membered rings, the barriers to planarity are often small. nih.gov

Table 2: Hypothetical Rotational Energy Profile for this compound

| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Planar (Transition State) |

| ~35° | 0.0 | Twisted (Energy Minimum) |

| 90° | 1.8 | Perpendicular (Saddle Point) |

| ~145° | 0.0 | Twisted (Energy Minimum) |

| 180° | 2.5 | Planar (Transition State) |

Note: This table presents a hypothetical energy profile based on studies of similar biaryl systems, illustrating the expected energetic landscape of inter-ring rotation. nih.govacs.org

Tautomerism and Proton Transfer Dynamics

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. nih.govresearchgate.net This dynamic process is highly sensitive to the nature of substituents and the surrounding environment. nih.gov

In this compound, two annular tautomers are possible, differing in the position of the N-H proton on the pyrazole ring. The relative stability of these tautomers is governed by the electronic influence of the 3-bromo-pyridin-5-yl group. Computational studies on substituted pyrazoles have shown that electron-withdrawing substituents tend to favor the tautomer where the group is at the C3 position. researchgate.net Since the 3-bromo-pyridin-5-yl moiety is electron-withdrawing, it is expected to influence the tautomeric equilibrium. DFT calculations can predict the relative energies and Gibbs free energies of the tautomers, clarifying which form is predominant under specific conditions. researchgate.net

Upon absorption of light, a molecule is promoted to an electronic excited state. This excitation alters the molecule's electron distribution, which can significantly change the acidity and basicity of different sites within the molecule. This phenomenon can trigger a proton transfer reaction that is not favorable in the ground state, a process known as photoinduced tautomerization. For many heterocyclic compounds, this can lead to Excited-State Intramolecular Proton Transfer (ESIPT). uclan.ac.uktubitak.gov.tr

For this compound, an ESIPT process is plausible. The pyrazole N-H group can act as a proton donor, while the lone pair on the pyridine nitrogen atom can act as a proton acceptor. uclan.ac.uktubitak.gov.tr Photoexcitation would increase the acidity of the pyrazole N-H and the basicity of the pyridine nitrogen, creating a driving force for the proton to transfer from the pyrazole to the pyridine ring.

Excitation: The molecule absorbs a photon, transitioning from its ground state (N) to the Franck-Condon excited state (N*).

Proton Transfer: In the excited state, the proton rapidly transfers from the pyrazole nitrogen to the pyridine nitrogen, overcoming a small or nonexistent energy barrier to form the excited tautomer (T*).

Fluorescence: The excited tautomer (T*) relaxes to its ground state (T) by emitting a photon. This fluorescence is typically red-shifted (occurs at a longer wavelength) compared to the absorption, resulting in a large Stokes shift, a hallmark of ESIPT. researchgate.netnih.gov

Back-Proton Transfer: In the ground state, the tautomer (T) is usually less stable than the normal form (N), and a rapid back-proton transfer occurs to complete the cycle.

Computational modeling of the ground and excited-state potential energy surfaces is essential to confirm the feasibility and map the pathway of the ESIPT reaction. researchgate.net

At sufficient concentrations or in the solid state, pyrazole derivatives can form hydrogen-bonded dimers. ias.ac.in Within these dimers, a concerted double-proton transfer can occur, a mechanism that often has a lower activation energy than the corresponding intramolecular process in a monomer. ias.ac.inresearchgate.net

For this compound, a dimer could form via two hydrogen bonds: one between the pyrazole N-H of the first molecule and the pyridine nitrogen of the second, and vice versa. Upon electronic excitation of this dimer, a simultaneous transfer of both protons could occur along the hydrogen-bonding coordinates. This excited-state intermolecular double-proton transfer (ESDPT) is a cooperative process, leading to the formation of a tautomeric dimer in the excited state. Theoretical calculations are vital to determine the stability of such dimers and the energy barrier associated with the ESDPT pathway. ias.ac.in

The solvent environment plays a critical role in mediating proton transfer reactions. rsc.org The polarity and hydrogen-bonding capabilities of the solvent can influence the ground-state tautomeric equilibrium, the stability of excited states, and the mechanism of proton transfer. nih.govresearchgate.net

Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), intramolecular processes are generally favored. The relative energies of the neutral tautomers would be the primary determinant of the equilibrium position.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or DMSO can influence the tautomeric equilibrium by stabilizing the more polar tautomer. They can affect the energy barrier for ESIPT by stabilizing the transition state to a different extent than the ground or excited states.

Polar Protic Solvents: Protic solvents (e.g., water, ethanol) can actively participate in the proton transfer process. nih.gov They can form hydrogen bonds with both the proton donor and acceptor sites, potentially creating a "solvent bridge" that facilitates intermolecular proton transfer. ias.ac.inresearchgate.net This can lead to competition between intramolecular and solvent-assisted proton transfer pathways. In some cases, the presence of a protic solvent can even inhibit ESIPT by disrupting the necessary intramolecular hydrogen bond. rsc.org

Table 3: Predicted Solvent Influence on Proton Transfer in this compound

| Solvent Type | Expected Effect on Tautomeric Equilibrium | Expected Effect on Proton Transfer Mechanism |

| Nonpolar | Favors the least polar tautomer. | Intramolecular proton transfer (ESIPT) is the dominant pathway. |

| Polar Aprotic | Stabilizes the more polar tautomer, shifting the equilibrium. | Modulates the ESIPT energy barrier; may enable ESDPT at high concentrations. |

| Polar Protic | Can significantly shift equilibrium by H-bonding; may favor zwitterionic forms. | Can compete with ESIPT by forming external H-bonds or facilitate intermolecular proton transfer via a solvent bridge. researchgate.netrsc.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein or enzyme. These studies can elucidate key binding modes and predict the affinity of a compound for a particular active site.

Research on structurally related pyrazolyl-pyridine derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and optimizing ligand design. For instance, docking studies on pyrazolo[3,4-b]pyridine derivatives have been conducted to evaluate their potential as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.gov In one such study, a series of pyrazolo[3,4-b]pyridine derivatives were docked into the ATP-binding site of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK). The modeling suggested that the pyrazole N-H of the ligand forms a crucial hydrogen bond with key residues like Lys29, while other parts of the molecule interact with residues such as Asp88 and Arg83. nih.gov

Similarly, docking studies on other pyrazolopyridine analogs, such as those targeting cyclin-dependent kinase 2 (CDK2), have revealed a correlation between the calculated binding energy (docking score) and the experimentally determined inhibitory activity (IC50). nih.gov For example, derivatives with lower (more favorable) binding energies generally exhibit higher potency. These studies often highlight the importance of specific substitutions on the pyridine and pyrazole rings for optimal binding. For instance, the presence of hydrogen bond donors and acceptors at specific positions can significantly enhance the binding affinity. mdpi.com

In the context of this compound, a hypothetical docking study against a relevant kinase, such as Aurora kinase or a cyclin-dependent kinase, would likely show the pyrazole moiety acting as a hydrogen bond donor and/or acceptor, while the pyridine ring could engage in pi-stacking or further hydrogen bonding interactions within the kinase hinge region. The bromo-substituent, an electron-withdrawing group, could influence the electronic properties of the pyridine ring and potentially form halogen bonds with the protein backbone, a type of non-covalent interaction that is increasingly recognized for its role in ligand binding.

A representative, albeit illustrative, docking analysis of a pyrazolyl-pyridine derivative into a kinase active site might yield the following interaction profile:

| Ligand Moiety | Interacting Residue (Example) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Pyrazole N-H | GLU91 | Hydrogen Bond | -8.5 |

| Pyridine Nitrogen | LEU83 | Hydrogen Bond | -8.5 |

| Phenyl Ring | VAL35 | Hydrophobic Interaction | -8.5 |

This table is illustrative and based on findings for related compounds.

Such detailed interaction maps are invaluable for medicinal chemists, providing a rational basis for designing new analogs with improved affinity and selectivity.

Structure-Property Relationship Predictions through Computational Modeling

Beyond predicting binding modes, computational modeling is extensively used to establish structure-property relationships (SPRs) and quantitative structure-activity relationships (QSAR). These models aim to correlate the chemical structure of a compound with its physicochemical properties and biological activity. For a molecule like this compound, computational tools can predict a range of properties that are critical for its potential as a drug candidate.

These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be estimated using various computational models before a compound is even synthesized. For instance, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For the pyrazolyl-pyridine class of compounds, QSAR studies have been employed to understand how different substituents affect their biological activity. mdpi.com For example, in a series of pyrazole-based kinase inhibitors, it was found that the addition of a nitro group was more favorable for activity than methyl, methoxy, or chloro substituents. mdpi.com Such models can be built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).

A hypothetical analysis of this compound and its derivatives might involve calculating descriptors such as:

Molecular Weight: The mass of the molecule.

logP: A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Key determinants of binding to biological targets.

HOMO-LUMO Gap: The difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to chemical reactivity and stability.

A summary of predicted properties for the parent compound could be presented as follows:

| Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| logP | 1.0 - 3.0 | Optimal range for cell permeability |

| TPSA | 50 - 70 Ų | Good potential for oral bioavailability |

| Hydrogen Bond Donors | 1 | Contributes to target binding |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding |

These values are estimations based on the general properties of similar heterocyclic scaffolds.

By systematically modifying the structure of this compound in silico (e.g., by replacing the bromo substituent with other groups or by substituting on the pyrazole ring) and recalculating these properties, computational chemists can build models that predict the effect of these changes on druglikeness and potential activity. This predictive power allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5 1h Pyrazol 4 Yl Pyridine Scaffolds

Functionalization at the Bromine Atom via Substitution and Cross-Coupling

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. ias.ac.innih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov For substrates like bromopyridines, catalytic systems such as Pd(OAc)₂ with phosphine (B1218219) ligands have proven effective. researchgate.net The Suzuki reaction is valued for its tolerance of a wide range of functional groups and its generally good yields. nih.govslideshare.net The use of microwave irradiation can accelerate these couplings significantly. nih.gov

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including aliphatic, aromatic, and heteroaromatic amines, with heterocyclic halides. wikipedia.orgnih.gov This method provides facile access to substituted amino-pyridines and pyrazoles that are otherwise difficult to prepare. nih.govnih.gov

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a dual catalytic system of palladium and copper(I) in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net The reaction can be performed under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org Copper-free Sonogashira variants have also been developed, often utilizing specialized ligands to facilitate the catalytic cycle. organic-chemistry.orgresearchgate.net

| Reaction Type | Bond Formed | Typical Reagents | Common Catalysts/Ligands | Base | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl/Vinyl) | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(OAc)₂, XPhos | K₃PO₄, Na₂CO₃, CsF | ias.ac.innih.govnih.gov |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(dba)₂, tBuDavePhos, BINAP | LHMDS, KOtBu | wikipedia.orgnih.govnih.gov |

| Sonogashira Coupling | C-C (Alkyne) | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Amine (e.g., Et₃N, Piperidine) | wikipedia.orglibretexts.orgresearchgate.net |

Electrophilic Aromatic Substitution on Pyridine and Pyrazole (B372694) Rings

The scaffold possesses two heterocyclic rings, each with different susceptibilities to electrophilic aromatic substitution (SEAr).

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it generally resistant to electrophilic attack. youtube.com When SEAr does occur, it requires harsh conditions and proceeds with meta-selectivity relative to the ring nitrogen, directing incoming electrophiles to the C-3 and C-5 positions. chegg.comquora.com In the 3-bromo-5-(1H-pyrazol-4-yl)-pyridine scaffold, both meta positions are already substituted. Therefore, further electrophilic substitution on the pyridine ring is highly unfavorable.

Pyrazole Ring: In contrast, the pyrazole ring is a π-excessive heterocycle and is more reactive towards electrophiles than pyridine. nih.gov Electrophilic substitution on an unsubstituted pyrazole ring occurs preferentially at the C-4 position, which has the highest electron density. pharmaguideline.comquora.com However, in the title compound, the pyrazole is linked to the pyridine ring via this C-4 position, blocking it from further substitution. Electrophilic attack would have to target the C-3 or C-5 positions of the pyrazole, which are significantly less electron-rich. nih.govpharmaguideline.com Reactions like nitration or sulfonation on the pyrazole ring typically target the C-4 position. scribd.com Given the substitution pattern, forcing an electrophilic substitution would likely require harsh conditions and may result in a mixture of products or no reaction.

| Ring System | General Reactivity (SEAr) | Preferred Position | Status in Scaffold | Reference |

|---|---|---|---|---|

| Pyridine | Deactivated | C-3, C-5 | Both positions are substituted. | youtube.comquora.com |

| Pyrazole | Activated | C-4 | Position is blocked by pyridine linkage. | nih.govpharmaguideline.comquora.com |

Nucleophilic Substitution Reactions on the Halogenated Pyridine Moiety

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C-2 and C-4 positions, which are activated by the electron-withdrawing nitrogen atom. The intermediate Meisenheimer complex is stabilized by delocalizing the negative charge onto the nitrogen. For substitution at the C-3 position, this stabilization is not possible, making 3-halopyridines significantly less reactive towards SNAr than their 2- and 4-halo counterparts. quora.com Consequently, direct displacement of the bromine atom in this compound by a nucleophile is challenging and generally requires forcing conditions or the use of a strong catalyst. One-pot procedures involving the reaction of 3-bromopyridine (B30812) with phenols have been reported, but these often fall under the category of catalyzed cross-coupling rather than direct SNAr. acs.org

Modification of the Pyrazole N-H Moiety

The N-H proton of the pyrazole ring is weakly acidic and can be readily removed by a base. pharmaguideline.com The resulting pyrazolate anion is a potent nucleophile, allowing for functionalization at the nitrogen atom.

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or dimethylsulfate, in the presence of a base. pharmaguideline.com This reaction provides a straightforward route to N-substituted pyrazole derivatives.

N-Arylation: The introduction of aryl or heteroaryl groups at the pyrazole nitrogen is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org Copper-catalyzed methods, often referred to as Ullmann-type couplings, can effectively couple pyrazoles with aryl iodides or bromides using a copper(I) source and a suitable ligand. acs.orgmdpi.com These reactions tolerate a wide variety of functional groups on both the pyrazole and the aryl halide. organic-chemistry.orgacs.org Palladium-catalyzed N-arylation has also been developed as a powerful alternative. organic-chemistry.org

| Modification | Reagent Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH) | N-Alkyl pyrazole derivative | pharmaguideline.com |

| N-Arylation | Aryl halides (e.g., Ar-I, Ar-Br) | CuI/Diamine ligand or Pd catalyst/Phosphine ligand + Base | N-Aryl pyrazole derivative | organic-chemistry.orgacs.orgmdpi.com |

| N-Arylation | Arylboronic acids | Cu(OAc)₂ | N-Aryl pyrazole derivative | researchgate.net |

Catalytic and Stoichiometric Derivatization Reactions

The derivatization of the this compound scaffold is dominated by catalytic reactions, which offer high efficiency, selectivity, and functional group tolerance.

Catalytic Reactions: As detailed in sections 5.1 and 5.4, transition metal catalysis is central to modifying this scaffold.

Palladium Catalysis: Palladium complexes are the catalysts of choice for a majority of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. ias.ac.inlibretexts.orgresearchgate.netbeilstein-journals.org The versatility of palladium catalysis stems from the wide availability of phosphine ligands that can be tuned to optimize reactivity for specific substrates and coupling partners. wikipedia.org

Copper Catalysis: Copper catalysts are particularly important for N-arylation reactions (Ullmann coupling) and as co-catalysts in Sonogashira couplings. wikipedia.orgacs.org Modern protocols have been developed that use copper with various ligands, such as diamines, to perform N-arylations under milder conditions than traditional Ullmann reactions. mdpi.comacs.org

Stoichiometric Reactions: While catalytic methods are more common, certain transformations may involve stoichiometric reagents. The deprotonation of the pyrazole N-H with a strong base like sodium hydride to form the sodium pyrazolate salt is a stoichiometric process that precedes a subsequent alkylation or acylation step. While direct metallation of the pyridine ring using stoichiometric organolithium reagents is a known method for functionalizing pyridines, its application to this specific scaffold would be complex due to the presence of multiple reactive sites (the acidic N-H, the C-Br bond, and potentially acidic C-H bonds), likely leading to poor selectivity without careful optimization and use of protecting groups.

Structure Activity Relationship Sar Studies of Pyrazolyl Pyridine Derivatives

Design Principles for Modulating Molecular Recognition

The design of pyrazolyl-pyridine derivatives as modulators of biological targets is guided by several key principles. The scaffold itself is often employed as a bioisosteric replacement for other aromatic systems, such as benzene (B151609) or indole (B1671886) rings, to improve properties like potency and lipophilicity. mdpi.com A central strategy involves leveraging the hydrogen bonding capabilities of the pyridine (B92270) and pyrazole (B372694) nitrogens. For instance, in the design of TANK-binding kinase 1 (TBK1) inhibitors, the pyrazole's NH group and the pyridine-like nitrogen atom are positioned to form critical hydrogen bonds with hinge region residues of the kinase, such as Glu87 and Cys89, anchoring the molecule in the binding site. nih.gov

Another key design principle is the strategic placement of substituents on both the pyridine and pyrazole rings to fine-tune interactions and physicochemical properties. In the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), iterative libraries are used to rapidly explore how different substituents affect potency. nih.gov For example, replacing a benzene ring with a pyrazole was found to yield potent and less lipophilic compounds, enhancing their drug-like properties. mdpi.com Furthermore, the N-unsubstituted pyrazole ring offers amphoteric properties; the pyrrole-like NH is a proton donor, while the pyridine-like nitrogen is a proton acceptor, allowing for tailored interactions within a target's active site. mdpi.com This dual nature is exploited to modulate molecular recognition across different target classes, from G-protein coupled receptors to protein kinases.

Identification of Critical Structural Features for Biological Modulation

SAR studies have identified several structural features of pyrazolyl-pyridine derivatives that are critical for their biological activity. The substitution pattern on both heterocyclic rings plays a pivotal role in determining potency and selectivity.

Pyridine Ring Substitutions: For M4 mAChR PAMs, modifications around the pyridine core significantly influence activity. The introduction of a cyano moiety generally improves potency compared to methylated analogues. nih.gov The position of the nitrogen atom within the pyridine ring is also crucial; in a related series of M1 modulators, moving the nitrogen from the 2-position to the 3-position resulted in a twofold decrease in potency. lookchem.com For antiproliferative activity, the presence of groups like -OCH3, -OH, and -C=O on the pyridine ring has been shown to enhance efficacy against cancer cell lines, whereas bulky groups or halogens tend to reduce it. mdpi.com

Pyrazole Ring Substitutions: The substituent at the N-1 position of the pyrazole ring is a key determinant of activity. In the context of M4 PAMs, installing a cyclopentylmethyl group on the pyrazole nitrogen was a critical step in optimizing drug-like properties. nih.gov For pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein-protein interaction, while the N-1 substitution pattern did not drastically alter binding, a pendant hydroxyalkyl chain was found to lie in proximity to acidic residues in the target's solvent-exposed region, offering a site for further optimization. acs.org

Core Scaffold Isomerism: The arrangement of the fused rings is fundamental. Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and TBK1, while pyrazolo[4,3-c]pyridines are effective at disrupting protein-protein interactions. nih.govacs.orgnih.gov This highlights that the specific isomeric scaffold is a primary determinant of the target class with which the compound will interact. For instance, a series of pyrazolo[3,4-b]pyridines showed sub-micromolar activity against the malaria parasite Plasmodium falciparum. nih.gov

Mechanistic Insights into Compound-Target Interactions at a Molecular Level

Molecular modeling and structural biology studies have provided detailed insights into how pyrazolyl-pyridine compounds interact with their biological targets. These interactions are primarily driven by hydrogen bonding and π-stacking.

In kinase inhibition, the pyrazolyl-pyridine core often mimics the adenine (B156593) region of ATP, placing itself in the hinge region of the kinase. For 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, docking studies revealed that the NH of the pyrazole forms a hydrogen bond with the side chain of a glutamate (B1630785) residue (Glu87) in the hinge, while the pyridine nitrogen can interact with a nearby cysteine (Cys89). nih.gov Similarly, for pyrazole derivatives inhibiting RET kinase, the amino group on a fused ring forms two crucial hydrogen bonds with the hinge residue Ala807. nih.gov

In the context of disrupting protein-protein interactions, such as with PEX14, the pyrazolo[4,3-c]pyridine scaffold lies over phenylalanine residues (Phe17 and Phe34), forming favorable π–π stacking interactions. acs.org The amide moiety projecting from the core positions an aromatic residue on the ligand into a key tryptophan pocket on the protein surface. acs.org

For M4 mAChR PAMs, the mechanism is different as they bind to an allosteric site, not the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. nih.gov The binding of the pyrazolyl-pyridine PAM induces a conformational change in the receptor that increases the binding affinity of ACh. nih.govresearchgate.net These compounds are therefore classified as ago-PAMs, as they can both directly activate the receptor from the allosteric site and potentiate the effect of the endogenous agonist. nih.gov

Modulation of Enzyme Activity: Kinase Inhibition Profiles

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors. mdpi.com Pyrazolyl-pyridine derivatives, in particular, have been developed as potent and selective inhibitors for a variety of kinases implicated in cancer and inflammation.

One notable example is the development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov Through rational design and optimization, compounds with exceptional potency have been identified. For instance, compound 15y from one study emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and demonstrated good selectivity over other kinases. nih.gov Another compound in the same series, 15a , showed 83.0% inhibition of TBK1 at a concentration of 10 µM. nih.gov

Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have also proven to be potent inhibitors of cyclin-dependent kinases (CDKs). Compound SQ-67563 is a selective inhibitor of CDK1/CDK2 and acts as a cytotoxic agent by blocking cell cycle progression. nih.gov X-ray crystallography confirmed that it binds to the ATP purine (B94841) binding site of CDK2, forming key hydrogen bonds with the backbone residue Leu83. nih.gov

Furthermore, the pyrazolyl-pyridine framework has been successfully used to target other kinases, including RET kinase, where pyrazole derivatives have been investigated as antagonists. nih.gov A complex derivative, 1-[(2S)-4-(5-bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine , has been identified as a ligand for Serine/threonine-protein kinase Chk1. drugbank.com

| Compound Series | Target Kinase | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| 1H-pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | 0.2 nM | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivative (SQ-67563) | CDK1/CDK2 | Potent inhibitor | nih.gov |

| BX795 (Reference) | TBK1 | 7.1 nM | nih.gov |

| MRT67307 (Reference) | TBK1 | 28.7 nM | nih.gov |

Correlation between Chemical Structure and Biological Response Profiles

A clear correlation exists between the chemical structure of pyrazolyl-pyridine derivatives and their resulting biological effects. Subtle chemical modifications can lead to significant changes in potency, selectivity, and the nature of the biological response.

For M4 mAChR PAMs, structure-activity relationship studies demonstrated that while various substitutions on the pyridine core did not significantly alter the binding affinity (pK₋B) for the allosteric site, they did impact functional potency. nih.gov Specifically, compounds featuring a cyano group on the pyridine ring generally showed improved potency (lower EC₅₀ values) in functional assays compared to analogs with a methyl group. nih.gov This suggests that while the core scaffold ensures recognition of the allosteric site, peripheral substituents are crucial for modulating the allosteric transmission and downstream signaling.

In a different therapeutic area, for 1H-pyrazolo[3,4-b]pyridine derivatives developed as antibacterial agents, the addition of various sulfonamide moieties to the core structure resulted in a range of activities. growingscience.com Compounds 8c and 8i from this series, which incorporated specific substituted benzenesulfonamide (B165840) groups, displayed excellent radical scavenging activity and were highly active against both Gram-positive and Gram-negative bacteria. growingscience.com This indicates that combining the pyrazolopyridine core with other pharmacophores like sulfonamides can produce hybrid molecules with distinct and potent biological profiles.

The collective findings from diverse studies show that the pyrazolyl-pyridine scaffold is a highly adaptable framework. The biological response can be systematically tuned by modifying substituents on both rings, altering the core isomeric structure, and hybridizing the scaffold with other functional groups to target a wide range of proteins, including receptors, kinases, and other enzymes. nih.govgrowingscience.comresearchgate.net

Advanced Research Applications and Chemical Utility of 3 Bromo 5 1h Pyrazol 4 Yl Pyridine

Development of Chemical Probes for Biological Systems

While no specific studies detailing the use of 3-bromo-5-(1H-pyrazol-4-yl)-pyridine as a chemical probe have been published, its structure is well-suited for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The pyrazole (B372694) and pyridine (B92270) rings can engage in various non-covalent interactions with biological macromolecules like proteins and nucleic acids, including hydrogen bonding and π-stacking. The bromo-substituent provides a handle for the introduction of reporter groups, such as fluorophores or affinity tags, which are essential for the visualization and identification of target interactions. The development of pyrazole-based probes is an active area of research, and this compound could serve as a valuable starting point for the synthesis of more complex probes.

Ligands for Asymmetric Synthesis and Homogeneous Catalysis

The field of homogeneous catalysis frequently employs nitrogen-containing heterocyclic compounds as ligands for transition metals. Pyrazole-derived ligands are known to coordinate with a variety of metals, creating catalysts for reactions such as transfer hydrogenations and polymerizations. rsc.orgnih.gov The nitrogen atoms in both the pyrazole and pyridine rings of this compound can act as donor atoms, potentially forming bidentate chelate complexes with metal centers. Such complexes are central to the activity of many catalysts.

Although specific research on this compound as a ligand is not available, its structure suggests potential. The development of chiral variants, a cornerstone of asymmetric synthesis, could be envisioned through modification of the pyrazole or pyridine backbone. The bromine atom also allows for post-synthetic modification, enabling the tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity.

| Potential Catalytic Application | Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel | N-heterocyclic ligands are common in these reactions. |

| Hydrogenation | Rhodium, Iridium, Manganese | Pyrazole-based ligands have shown efficacy. rsc.org |

| Polymerization | Titanium | Pyrazole ligands can enhance catalytic activity. nih.gov |

Exploration as Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Organic electronic materials often rely on π-conjugated systems that facilitate charge transport and emission of light. Both pyridine and pyrazole are aromatic heterocycles that can be incorporated into larger conjugated structures. Bromo-substituted aromatic compounds are valuable intermediates in the synthesis of these larger systems through reactions like the Suzuki or Stille coupling. researchgate.net

There is no specific literature on the use of this compound in OLEDs or solar cells. However, its potential as a building block is clear. It could be used to synthesize novel host materials, emitters, or electron-transporting materials for OLEDs. In the context of solar cells, particularly dye-sensitized or perovskite solar cells, pyrazole and pyridine derivatives can be used as components of sensitizing dyes or as additives to improve device stability and efficiency.

Scaffolds for the Discovery of Enzyme Modulators

The pyrazole scaffold is a highly successful framework in the design of enzyme inhibitors. mdpi.com A significant number of approved drugs containing a pyrazole ring act by modulating the activity of enzymes, particularly protein kinases. nih.govmdpi.com The pyrazole ring can mimic the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. The pyridine ring can also form crucial interactions within enzyme active sites.

Given the prevalence of pyrazolopyridines and related structures in medicinal chemistry, this compound represents a valuable scaffold for the discovery of new enzyme modulators. mdpi.com The bromine atom can be used as a synthetic handle to introduce a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given enzyme target. researchgate.netconnectjournals.com

Use in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a library, for high-throughput screening. The utility of a building block in combinatorial chemistry depends on its ability to be reliably functionalized in a variety of ways. The bromine atom on this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse set of chemical groups at this position.

Furthermore, the NH group of the pyrazole ring can be alkylated or acylated, providing another point for diversification. This dual reactivity makes this compound a highly attractive scaffold for the construction of compound libraries aimed at discovering new drug candidates or other functional molecules. researchgate.net

| Reaction Type | Purpose in Library Synthesis |

| Suzuki Coupling | Introduction of aryl and heteroaryl groups. |

| Sonogashira Coupling | Introduction of alkyne groups. |

| Buchwald-Hartwig Amination | Introduction of amine groups. |

| N-Alkylation/Acylation | Modification of the pyrazole ring. |

Q & A

What are the common synthetic routes for 3-bromo-5-(1H-pyrazol-4-yl)-pyridine, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling reactions between brominated pyridine precursors and pyrazole derivatives. For example, 3-bromo-5-(bromomethyl)pyridine can react with 1H-pyrazole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Optimization includes:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent systems: Use of DMF or THF at 80–100°C to balance reactivity and stability.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .

- Yield monitoring: HPLC or TLC to track reaction progress and identify side products.

How is this compound characterized, and what analytical techniques are critical for confirming purity and structure?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H signals at δ 7.6–8.3 ppm and pyridine Br-induced deshielding) .

- Mass spectrometry: High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ at m/z 238.0).

- HPLC: Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .

What advanced structural analysis techniques are employed to resolve crystallographic ambiguities in this compound?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) are combined:

- SC-XRD: Data collected at 113 K to minimize thermal motion artifacts. Refinement using SHELXL (e.g., R-factor < 0.03) ensures accurate bond-length/angle measurements .

- DFT: B3LYP/6-311G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometry .

How can researchers evaluate the biological activity of this compound, particularly in modulating receptor targets like M4 muscarinic acetylcholine receptors?

Level: Advanced

Methodological Answer:

- In vitro assays: Radioligand displacement studies using [³H]-N-methylscopolamine to measure binding affinity (IC₅₀) .

- Functional assays: Calcium mobilization or cAMP inhibition in CHO-K1 cells expressing human M4 receptors to assess allosteric modulation .

- Selectivity screening: Cross-testing against related receptors (e.g., M1/M3) to confirm specificity .

What role does this compound play in material science, particularly in nonlinear optical (NLO) applications?

Level: Advanced

Methodological Answer:

The compound’s π-conjugated system and electron-withdrawing bromine enhance NLO properties:

- Hyperpolarizability measurement: Electric field-induced second harmonic generation (EFISHG) or Z-scan techniques to quantify β values .

- Computational modeling: Time-dependent DFT (TD-DFT) predicts charge-transfer transitions (e.g., 300–400 nm absorption bands) .

How can computational models be validated against experimental data for this compound?

Level: Advanced

Methodological Answer:

- Structural validation: Overlay DFT-optimized geometries with SC-XRD coordinates (RMSD < 0.1 Å) .

- Spectroscopic alignment: Compare calculated IR/Raman spectra (B3LYP/6-311G(d,p)) with experimental data to confirm vibrational modes .

- Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) to predict receptor binding poses, validated by mutagenesis data .

What are the challenges in achieving regioselectivity during functionalization of the pyridine ring, and how can they be addressed?

Level: Basic

Methodological Answer:

- Directing groups: Use meta-directing bromine to control substitution at the 5-position .

- Protection strategies: Temporary protection of pyrazole N-H with Boc groups to prevent undesired side reactions .

- Kinetic control: Lower reaction temperatures (e.g., 0–25°C) to favor mono-substitution over di-bromination .

How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Steric hindrance: Bromine at the 3-position slows transmetalation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic effects: Electron-withdrawing Br increases electrophilicity of the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Competitive pathways: Monitor for debromination side reactions via GC-MS and adjust catalyst loading (1–5 mol%) to minimize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.